Ivarmacitinib sulfate, also known as SHR-0302, is a selective inhibitor of Janus kinase 1 (JAK1), primarily developed for the treatment of various immuno-inflammatory diseases. This compound has garnered attention for its potential applications in managing conditions such as atopic dermatitis, rheumatoid arthritis, and other rheumatologic disorders. The drug is under investigation and has shown promise in clinical trials, indicating its effectiveness in modulating immune responses by inhibiting specific cytokines involved in inflammation.
Ivarmacitinib sulfate is synthesized by Jiangsu Hengrui Medicine Co. and is classified as a small molecule compound. It falls under several chemical categories, including:
The compound's chemical formula is with a molecular weight of approximately 414.49 g/mol .
The synthesis of Ivarmacitinib sulfate involves multiple steps typical of organic synthesis for complex molecules. While specific proprietary methods are not fully disclosed, the general approach includes:
The synthesis process is designed to ensure high purity and yield, which are critical for pharmaceutical applications.
Ivarmacitinib sulfate features a complex molecular structure characterized by several rings and functional groups. The IUPAC name for the compound is:
(3aR,5S,6aS)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-octahydrocyclopenta[c]pyrrole-2-carboxamide
The structural representation can be summarized as follows:
The InChI key for Ivarmacitinib sulfate is DNBCBAXDWNDRNO-GDNZZTSVSA-N, which provides a unique identifier for the compound in chemical databases .
Ivarmacitinib sulfate primarily acts through its inhibition of JAK1, impacting several signaling pathways associated with immune response regulation. Key reactions include:
These reactions contribute to its therapeutic effects in various inflammatory conditions .
The mechanism of action for Ivarmacitinib sulfate involves:
Clinical studies have indicated that this mechanism effectively reduces disease activity in conditions like rheumatoid arthritis and atopic dermatitis .
Ivarmacitinib sulfate exhibits several notable physical and chemical properties:
Ivarmacitinib sulfate is primarily being investigated for its therapeutic applications in:
The compound's selective mechanism allows it to potentially offer therapeutic benefits with reduced side effects compared to broader-spectrum anti-inflammatory drugs .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9